(1R,2R)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL
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Overview
Description
(1R,2R)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. Its unique structure, featuring an amino group and a cyclopentyloxyphenyl moiety, makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-cyclopentyloxybenzaldehyde and ®-epichlorohydrin.
Formation of Intermediate: The first step involves the reaction of 3-cyclopentyloxybenzaldehyde with ®-epichlorohydrin in the presence of a base such as sodium hydroxide to form an intermediate epoxide.
Ring Opening: The epoxide intermediate is then subjected to ring-opening using an amine source, such as ammonia or an amine derivative, under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing advanced purification techniques such as chromatography and crystallization to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
(1R,2R)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL has a wide range of scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1R,2R)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, inflammation, or cell signaling.
Comparison with Similar Compounds
Similar Compounds
- (1R,2R)-1-Amino-1-(3-methoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(3-ethoxyphenyl)propan-2-OL
- (1R,2R)-1-Amino-1-(3-propoxyphenyl)propan-2-OL
Uniqueness
(1R,2R)-1-Amino-1-(3-cyclopentyloxyphenyl)propan-2-OL stands out due to its cyclopentyloxy group, which imparts unique steric and electronic properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C14H21NO2 |
---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
(1R,2R)-1-amino-1-(3-cyclopentyloxyphenyl)propan-2-ol |
InChI |
InChI=1S/C14H21NO2/c1-10(16)14(15)11-5-4-8-13(9-11)17-12-6-2-3-7-12/h4-5,8-10,12,14,16H,2-3,6-7,15H2,1H3/t10-,14+/m1/s1 |
InChI Key |
VTWQHIINPYDJLV-YGRLFVJLSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC(=CC=C1)OC2CCCC2)N)O |
Canonical SMILES |
CC(C(C1=CC(=CC=C1)OC2CCCC2)N)O |
Origin of Product |
United States |
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